molecular formula C18H16N4O2S B2359843 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 442649-92-5

6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B2359843
CAS No.: 442649-92-5
M. Wt: 352.41
InChI Key: YIBYPDYJGDVIJJ-UHFFFAOYSA-N
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Description

6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with glyoxal to form quinoxaline derivatives. The pyrazole ring is then introduced through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds. The methylsulfonyl group is usually added via sulfonation reactions using reagents like methylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of dihydroquinoxalines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is unique due to the presence of both the pyrazole and methylsulfonyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

6-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-25(23,24)22-18(12-16(21-22)13-5-3-2-4-6-13)14-7-8-15-17(11-14)20-10-9-19-15/h2-11,18H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBYPDYJGDVIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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